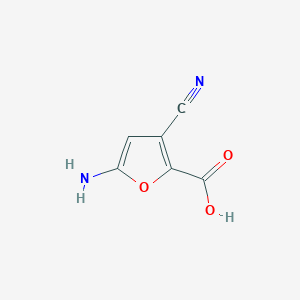
5-Amino-3-cyanofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-3-cyanofuran-2-carboxylic acid: is an organic compound belonging to the class of furan derivatives It is characterized by the presence of an amino group, a cyano group, and a carboxylic acid group attached to a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-cyanofuran-2-carboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of 5-cyanofuran-2-carboxylic acid, which can be synthesized from 5-formyl-2-furancarboxylic acid through a series of reactions involving pyridine and other reagents. The amino group is then introduced through further reactions, such as amination.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-3-cyanofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine group or other functional groups.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: 5-Amino-3-cyanofuran-2-carboxylic acid is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, such as antimicrobial or anticancer properties. The presence of the amino and cyano groups makes it a versatile scaffold for drug design.
Industry: In the industrial sector, this compound can be used in the production of polymers and materials with specific properties. Its derivatives may also find applications in the development of new materials for electronics or catalysis.
Mechanism of Action
The mechanism of action of 5-Amino-3-cyanofuran-2-carboxylic acid depends on its specific application and the target molecules it interacts with. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The amino group can form hydrogen bonds, while the cyano group can participate in nucleophilic or electrophilic reactions. These interactions can modulate the activity of the target molecules and lead to the desired biological or chemical effects .
Comparison with Similar Compounds
5-Cyanofuran-2-carboxylic acid: This compound is a precursor in the synthesis of 5-Amino-3-cyanofuran-2-carboxylic acid and shares similar structural features.
5-Amino-2-furoic acid: Another furan derivative with an amino group, but lacking the cyano group.
3-Cyano-2-furoic acid: Similar to this compound but without the amino group.
Uniqueness: this compound is unique due to the presence of both an amino group and a cyano group on the furan ring
Properties
Molecular Formula |
C6H4N2O3 |
|---|---|
Molecular Weight |
152.11 g/mol |
IUPAC Name |
5-amino-3-cyanofuran-2-carboxylic acid |
InChI |
InChI=1S/C6H4N2O3/c7-2-3-1-4(8)11-5(3)6(9)10/h1H,8H2,(H,9,10) |
InChI Key |
LFBTZXRSSNZJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1C#N)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


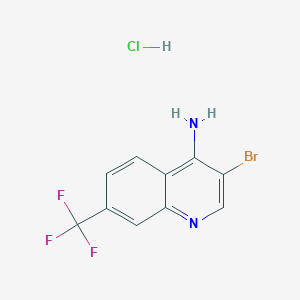
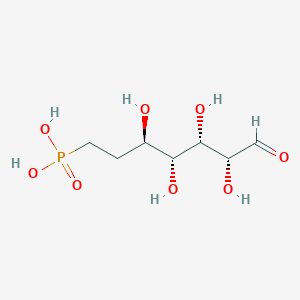
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
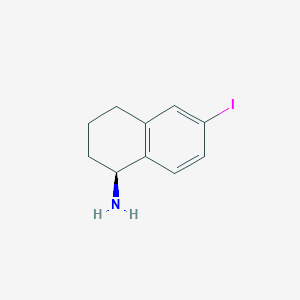
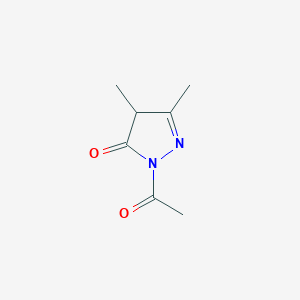
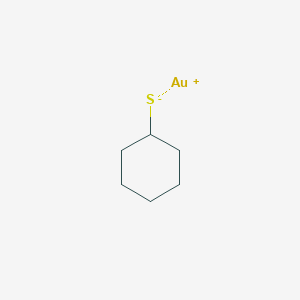

![7-Boranyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B12864442.png)
![4'-(4-Morpholinyl)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12864462.png)

![2-hydroxy-N-[(2R,3R,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]ethanethioamide](/img/structure/B12864476.png)
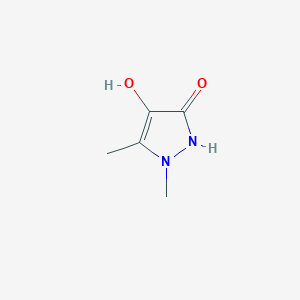
![tert-Butyl ((1H-pyrrolo[2,3-c]pyridin-5-yl)methyl)carbamate](/img/structure/B12864488.png)
